molecular formula C196H289N55O56 B595948 D-Trp(34) neuropeptide Y

D-Trp(34) neuropeptide Y

Cat. No.: B595948
M. Wt: 4312 g/mol
InChI Key: YZSPVSFRBZGLIZ-QIJQHHJSSA-N
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Description

[D-Trp34]-Neuropeptide Y: is a synthetic analog of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This compound is specifically modified at the 34th position with D-tryptophan, enhancing its selectivity and potency as an agonist for the neuropeptide Y Y5 receptor . It is known for its significant effects on food intake and energy homeostasis.

Mechanism of Action

Target of Action

D-Trp(34) Neuropeptide Y is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor . The NPY Y5 receptor is one of the subtypes of the NPY receptors, which are G-protein coupled receptors . This compound displays significantly lower potency at the NPY Y1, Y2, Y4, and Y6 receptors .

Mode of Action

This compound interacts with the NPY Y5 receptor, triggering a series of intracellular events. As a potent agonist, it binds to the NPY Y5 receptor and activates it . The activation of the NPY Y5 receptor leads to various physiological responses.

Biochemical Pathways

The activation of the NPY Y5 receptor by this compound affects several biochemical pathways. The exact pathways and their downstream effects are complex and may vary depending on the specific cellular context. It is known that npy receptors, including the y5 subtype, are involved in a wide range of physiological processes, including energy homeostasis, feeding behavior, and circadian rhythm .

Pharmacokinetics

It is mentioned that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The activation of the NPY Y5 receptor by this compound has been associated with several physiological effects. It has been reported to induce hyperphagia (increased food intake), body weight gain, adiposity, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia in vivo .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [D-Trp34]-Neuropeptide Y involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:

    Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Removal of protecting groups from the amino acids after each coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of [D-Trp34]-Neuropeptide Y follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [D-Trp34]-Neuropeptide Y can undergo oxidation, particularly at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are less common but can be employed to modify specific residues within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with varying biological activities.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) under mild conditions.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products: The major products formed from these reactions include oxidized or reduced forms of [D-Trp34]-Neuropeptide Y, as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Chemistry:

    Peptide Chemistry: [D-Trp34]-Neuropeptide Y is used as a model compound in peptide synthesis and modification studies.

Biology:

Medicine:

    Pharmacology: [D-Trp34]-Neuropeptide Y is used to investigate the pharmacological effects of neuropeptide Y receptor agonists and their therapeutic potential.

Industry:

Comparison with Similar Compounds

    Neuropeptide Y: The natural ligand for neuropeptide Y receptors, with broader receptor activity.

    [Leu31, Pro34]-Neuropeptide Y: Another synthetic analog with modifications at positions 31 and 34, used to study receptor selectivity.

    [D-Trp32]-Neuropeptide Y: Modified at the 32nd position, providing insights into the structure-activity relationship of neuropeptide Y analogs.

Uniqueness: [D-Trp34]-Neuropeptide Y is unique due to its high selectivity and potency for the Y5 receptor, making it a valuable tool in research focused on appetite regulation and metabolic disorders .

Biological Activity

D-Trp(34) neuropeptide Y (NPY) is a modified form of the neuropeptide Y, which plays a critical role in various physiological processes, including appetite regulation, energy homeostasis, and stress response. This peptide is particularly noted for its potent agonistic activity at the neuropeptide Y Y5 receptor, making it a subject of interest in obesity research and metabolic disorders.

D-Trp(34) NPY is characterized by the substitution of tryptophan at position 34. This modification enhances its selectivity and potency towards the Y5 receptor while significantly reducing activity at other NPY receptor subtypes (Y1, Y2, and Y4). The pharmacological profile shows that D-Trp(34) NPY has pEC50 values of 7.82, 6.28, 6.44, and >6 for rat Y5, Y4, Y1, and Y2 receptors respectively, indicating over 26-fold selectivity for the Y5 receptor compared to others .

Appetite Regulation

D-Trp(34) NPY has been shown to induce hyperphagia (increased food intake), body weight gain, and increased adiposity in various animal models. In studies involving chronic intracerebroventricular infusion in mice, it was observed that this peptide significantly affects feeding behavior by acting on the central nervous system .

Metabolic Impact

Research indicates that D-Trp(34) NPY contributes to metabolic dysregulation characterized by hypercholesterolemia, hyperinsulinemia, and hyperleptinemia. These effects suggest a potential role in obesity-related pathophysiology .

Case Studies and Research Findings

Study 1: Chronic Infusion in Mice
Mashiko et al. (2003) conducted a study where D-Trp(34) NPY was administered via chronic intracerebroventricular infusion in mice. The findings highlighted significant increases in body weight and fat mass compared to control groups, reinforcing the peptide's role in promoting obesity through appetite stimulation .

Study 2: Obese Zucker Rats
Beck et al. (2007) examined the responsiveness of obese Zucker rats to D-Trp(34) NPY. The results indicated that these rats exhibited enhanced feeding behavior when treated with the peptide, supporting the hypothesis that targeting the Y5 receptor could be a viable strategy for obesity treatment .

Comparative Biological Activity Table

Receptor Type pEC50 Value Selectivity Biological Effect
Y57.82HighestInduces hyperphagia
Y46.28ModerateMinor role in appetite
Y16.44LowInhibitory effects on feeding behavior
Y2>6Very LowMinimal impact on energy homeostasis

D-Trp(34) NPY exerts its effects primarily through activation of the Y5 receptor. This activation leads to downstream signaling cascades that enhance neuronal excitability and promote feeding behavior. Additionally, studies have indicated that NPY can inhibit hypocretin/orexin neurons through multiple mechanisms including presynaptic inhibition and postsynaptic hyperpolarization mediated by the Y1 receptor .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSPVSFRBZGLIZ-QIJQHHJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C196H289N55O56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4312 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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